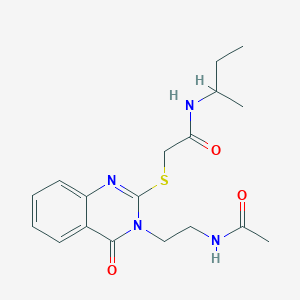

2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide

Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2-acetamidoethyl group and at position 2 with a thioether-linked acetamide bearing a sec-butyl moiety. The structural uniqueness of this compound lies in its hybrid architecture, combining a polar acetamidoethyl side chain with a lipophilic sec-butyl group, which may influence solubility, bioavailability, and target binding .

The 2-acetamidoethyl substituent is rare in the literature, distinguishing this compound from more common aryl or alkyl-substituted analogs.

Properties

IUPAC Name |

2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-4-12(2)20-16(24)11-26-18-21-15-8-6-5-7-14(15)17(25)22(18)10-9-19-13(3)23/h5-8,12H,4,9-11H2,1-3H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLNNKKMYXUJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(sec-butyl)acetamide is a novel derivative of quinazoline, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structural features include:

- Quinazolinone Core : Known for its role in drug discovery.

- Thioether Linkage : Enhances biological activity.

- Acetamidoethyl Side Chain : Potentially modulates interactions with biological targets.

Biological Activity Overview

Quinazoline derivatives have been extensively studied for various biological activities including:

- Anticancer Activity : Several studies have indicated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. The specific compound under investigation has shown promise in preliminary cytotoxic assays, suggesting it may inhibit cancer cell proliferation.

- Antimicrobial Activity : Quinazoline derivatives are also noted for their antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated selective activity against Gram-positive bacteria and some antifungal activity.

- Enzyme Inhibition : The thioether functional group may contribute to enzyme inhibitory properties, making this compound a candidate for further investigation in pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing thiocarbonyl compounds and appropriate amines.

- Optimization Techniques : Employing microwave-assisted synthesis to enhance yield and purity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar quinazoline derivatives. For instance, compounds synthesized from anthranilic acid exhibited mild to moderate cytotoxicity against K562 and MCF7 cells, indicating that structural modifications can influence biological activity significantly .

Antimicrobial Screening

Research on related quinazoline derivatives has shown selective antimicrobial activity against specific strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were significantly lower against fungal strains compared to bacterial strains .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

- Acetamide Modifications: The sec-butyl group contrasts with bulkier heterocycles (e.g., thiazolidinone in AJ5d) or aromatic rings (e.g., phenyl in Compound 5), which may alter membrane permeability .

- Biological Implications : While 18d and AJ5d show anticancer and antimicrobial activities, respectively, the target compound’s hybrid structure could offer dual functionality, though this requires experimental validation.

Physicochemical and Spectral Properties

- Spectral Data : IR and NMR profiles consistently show NH stretches (~3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C-H signals, confirming structural integrity across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.